molecular formula C24H30N2Si B8489424 Silanediamine, N,N,N',N'-tetraethyl-1,1-bis(phenylethynyl)- CAS No. 189632-30-2

Silanediamine, N,N,N',N'-tetraethyl-1,1-bis(phenylethynyl)-

Cat. No. B8489424
CAS RN: 189632-30-2
M. Wt: 374.6 g/mol
InChI Key: XWIIRBCVQKNFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silanediamine, N,N,N',N'-tetraethyl-1,1-bis(phenylethynyl)- is a useful research compound. Its molecular formula is C24H30N2Si and its molecular weight is 374.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silanediamine, N,N,N',N'-tetraethyl-1,1-bis(phenylethynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanediamine, N,N,N',N'-tetraethyl-1,1-bis(phenylethynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

189632-30-2

Product Name

Silanediamine, N,N,N',N'-tetraethyl-1,1-bis(phenylethynyl)-

Molecular Formula

C24H30N2Si

Molecular Weight

374.6 g/mol

IUPAC Name

N-[diethylamino-bis(2-phenylethynyl)silyl]-N-ethylethanamine

InChI

InChI=1S/C24H30N2Si/c1-5-25(6-2)27(26(7-3)8-4,21-19-23-15-11-9-12-16-23)22-20-24-17-13-10-14-18-24/h9-18H,5-8H2,1-4H3

InChI Key

XWIIRBCVQKNFRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Si](C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)N(CC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.6 N normal butyl lithium 205 ml was dropwise added to a solution comprising 33 ml of ethynylbenzene and 300 ml of tetrahydrofuran (hereinafter abbreviated as THF) at 0° C. under nitrogen gas flow, and stirring was continued for 1.5 hour. Dichlorobis(diethylamino)silane 36.5 g and 672 mg of copper cyanide were added to the resulting solution, and stirring was continued at room temperatures for 20 minutes to carry out the reaction. Solid matters precipitated in the reaction liquid were removed by filtering, and then the filtrate was concentrated. Water was added to this concentrate to extract the product with ether. This ether extraction layer was washed with water and then dried on magnesium sulfate. An ether component of this liquid was distilled off, and then the residue was refined by distillation to obtain 52 g of bis(diethylamino)-bis(phenyethynyl)silane. The yield was 93%.
Quantity
205 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
36.5 g
Type
reactant
Reaction Step Three
Quantity
672 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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